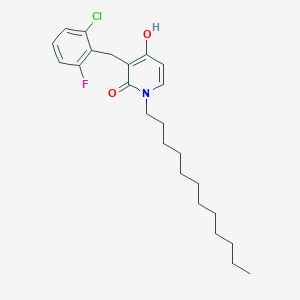
3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group. Attached to this ring is a 2-chloro-6-fluorobenzyl group and a long dodecyl chain. The presence of these different functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the attachment of the 2-chloro-6-fluorobenzyl group and the dodecyl chain. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinone ring, the 2-chloro-6-fluorobenzyl group, and the dodecyl chain would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyridinone ring could potentially participate in a variety of reactions, including nucleophilic substitutions and additions. The 2-chloro-6-fluorobenzyl group and the dodecyl chain could also react under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the long dodecyl chain could make the compound hydrophobic, while the pyridinone ring could contribute to its acidity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
One study focused on the synthesis and EXAFS structural characterization of new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes, which include a variety of N-aryl and N-benzyl substituents on the pyridinone ring. This research demonstrates the ability to tailor ligands according to specific needs without altering their chelation properties, suggesting potential applications in materials science and medicinal chemistry (Schlindwein et al., 2006).
Reactivity and Molecular Structure
Another study presented the synthesis, characterization, and reactivity of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, showcasing the compound's stability in water and its potential sensitivity towards the mechanism of autoxidation. This study highlights the compound's role in developing new anti-cancerous drugs, indicating its significance in pharmacological research (Murthy et al., 2017).
Optical and Thermal Properties
Research on 3,4,5-tridodecyloxybenzyl pyridinium salts derived from 4-hydroxypyridine explored the liquid crystalline properties, thermal stability, and luminescent behavior of these compounds. The study provides insights into the mesomorphic behavior and optical properties of columnar pyridinium ionic liquid crystals, suggesting applications in the development of new materials with specific optical and thermal characteristics (Pană et al., 2015).
Antimicrobial Activity
A series of 1-fluorobenzylated isatins and water-soluble pyridinium isatin-3-acylhydrazones were evaluated for their antimicrobial activity, revealing a significant dependence on the position of the fluorine atom in the benzyl substituent. The study indicates the potential of these compounds in the development of new antimicrobial agents (Bogdanov et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-dodecyl-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClFNO2/c1-2-3-4-5-6-7-8-9-10-11-16-27-17-15-23(28)20(24(27)29)18-19-21(25)13-12-14-22(19)26/h12-15,17,28H,2-11,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESUQIUNIXZQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC(=C(C1=O)CC2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915727.png)
![Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2915728.png)


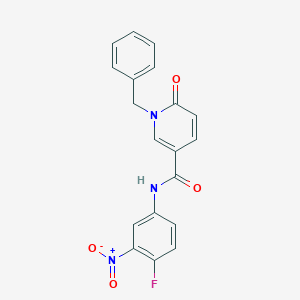
![N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2915734.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2915735.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)

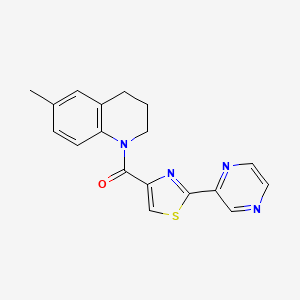
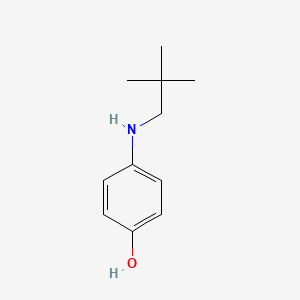

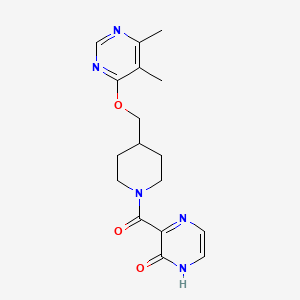
![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)